molecular formula C5H2BrClN2O2 B578657 2-Bromo-6-chloro-4-nitropyridine CAS No. 1206250-42-1

2-Bromo-6-chloro-4-nitropyridine

Cat. No.: B578657
CAS No.: 1206250-42-1
M. Wt: 237.437
InChI Key: SQUAJEKEHSHSSA-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-nitropyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-nitropyridine typically involves the nitration of 2-Bromo-6-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the halogens.

    Reduction: 2-Bromo-6-chloro-4-aminopyridine.

    Coupling Reactions: Biaryl compounds with diverse substituents.

Scientific Research Applications

2-Bromo-6-chloro-4-nitropyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

    Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers use it to study the effects of halogenated and nitro-substituted pyridines on biological systems.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-nitropyridine depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The halogen atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring and form new bonds.

    Reduction: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.

    Coupling Reactions: The palladium catalyst facilitates the formation of carbon-carbon bonds between the pyridine ring and the boronic acid.

Comparison with Similar Compounds

2-Bromo-6-chloro-4-nitropyridine can be compared with other halogenated and nitro-substituted pyridines:

    2-Bromo-4-nitropyridine: Lacks the chlorine substituent, making it less versatile in certain reactions.

    2-Chloro-4-nitropyridine: Lacks the bromine substituent, which may affect its reactivity in nucleophilic substitution reactions.

    2-Bromo-6-methyl-4-nitropyridine: Contains a methyl group instead of chlorine, which can influence its electronic properties and reactivity.

The unique combination of bromine, chlorine, and nitro groups in this compound makes it a valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

2-bromo-6-chloro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUAJEKEHSHSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40849475
Record name 2-Bromo-6-chloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206250-42-1
Record name 2-Bromo-6-chloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-6-CHLORO-4-NITROPYRIDINE
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